(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H18N8O2 and its molecular weight is 366.385. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines
Mode of Action
Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that this compound may interact with its targets, leading to programmed cell death.
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
In vitro cytotoxic evaluation of similar 1,2,4-triazole derivatives has indicated that some of these compounds exhibit potent inhibitory activities against various human cancer cell lines . For example, certain derivatives have shown promising cytotoxic activity against Hela cell line . These compounds inhibit the proliferation of cancer cells by inducing apoptosis .
Molecular Mechanism
Molecular docking studies have been done to understand the mechanism and binding modes of similar 1,2,4-triazole derivatives in the binding pocket of certain enzymes, such as the aromatase enzyme, as a possible target .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O2/c1-27-16-13(3-2-4-19-16)17(26)24-7-5-23(6-8-24)14-9-15(21-11-20-14)25-12-18-10-22-25/h2-4,9-12H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOVDKXHALPJGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.